molecular formula C24H24BrFO2 B8387258 3-(4-Bromophenoxy)benzyl 2-(4-fluorophenyl)-2-methylbutyl ether CAS No. 80843-68-1

3-(4-Bromophenoxy)benzyl 2-(4-fluorophenyl)-2-methylbutyl ether

Cat. No.: B8387258
CAS No.: 80843-68-1
M. Wt: 443.3 g/mol
InChI Key: UOAUJKAZUOFEFI-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)benzyl 2-(4-fluorophenyl)-2-methylbutyl ether is a useful research compound. Its molecular formula is C24H24BrFO2 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

80843-68-1

Molecular Formula

C24H24BrFO2

Molecular Weight

443.3 g/mol

IUPAC Name

1-bromo-4-[3-[[2-(4-fluorophenyl)-2-methylbutoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H24BrFO2/c1-3-24(2,19-7-11-21(26)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,3,16-17H2,1-2H3

InChI Key

UOAUJKAZUOFEFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 ml of toluene was added 0.60 g of sodium hydride (60% in oil) and the mixture was refluxed, and a solution of 2.0 g of 2-(4-fluorophenyl)-2-methylbutyl alcohol in 10 ml of 40% DMF/toluene was added dropwise to the mixture over a period of 20 minutes. The mixture was stirred for 10 minutes and a solution of 4.0 g of 3-(4-bromophenoxy)benzyl bromide in 10 ml of toluene was added dropwise to the mixture over a period of 10 minutes. The mixture was further heated and refluxed for 1 hour and cooled to room temperature, and poured into water. The toluene layer was separated, washed with water, dried over Na2SO4, and evaporated under reduced pressure and the obtained crude ether was purified by column chromatography on 100 g of silica gel (1:1 mixed solvent of toluene and hexane was used as eluent) to give 3.7 g of the desired ether (the yield was 76% of the theoretical yield).
Name
2-(4-fluorophenyl)-2-methylbutyl alcohol
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF toluene
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3-(4-bromophenoxy)benzyl bromide
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

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